molecular formula C10H10OS2 B7871132 5-Methyl-2-thienyl-(3-thienyl)methanol

5-Methyl-2-thienyl-(3-thienyl)methanol

Cat. No.: B7871132
M. Wt: 210.3 g/mol
InChI Key: UHOODPXGLJKXAL-UHFFFAOYSA-N
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Description

5-Methyl-2-thienyl-(3-thienyl)methanol is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings, one of which is substituted with a methyl group and the other with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(3-thienyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 3-thiophenemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-Methyl-2-thienyl-(3-thienyl)carboxaldehyde or 5-Methyl-2-thienyl-(3-thienyl)carboxylic acid.

    Reduction: 5-Methyl-2-thienyl-(3-thienyl)methane.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-thienyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in materials science and organic electronics.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: Thiophene derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(3-thienyl)methanol and its derivatives involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of 5-Methyl-2-thienyl-(3-thienyl)methanol, which lacks the methyl and hydroxymethyl substitutions.

    2-Methylthiophene: A simpler thiophene derivative with a single methyl group.

    3-Thiophenemethanol: A thiophene derivative with a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both a methyl and a hydroxymethyl group on different thiophene rings. This dual substitution imparts specific chemical properties, such as increased reactivity and potential for forming various derivatives. The compound’s structure also allows for diverse applications in research and industry, making it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-thiophen-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-7-2-3-9(13-7)10(11)8-4-5-12-6-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOODPXGLJKXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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